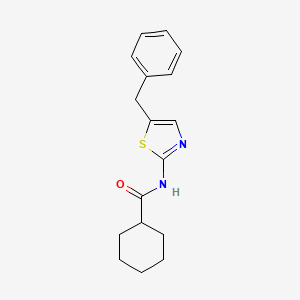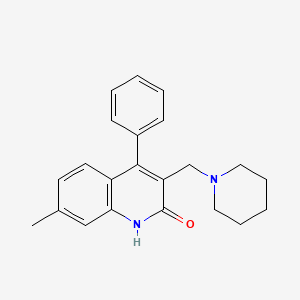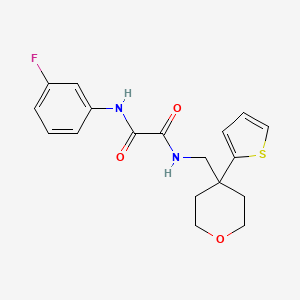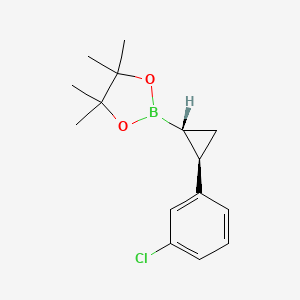
trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester
Vue d'ensemble
Description
“trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester” is a type of organoboron compound. It is a valuable building block in organic synthesis . It can be used as a reactant to prepare aryl derivatives by C−C bond formation via palladium-catalyzed Suzuki−Miyaura reaction .
Synthesis Analysis
The synthesis of “trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester” involves the use of boron reagents. The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters is also a part of the synthesis process .Chemical Reactions Analysis
The chemical reactions involving “trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester” include the Suzuki–Miyaura coupling reaction and the protodeboronation of alkyl boronic esters .Applications De Recherche Scientifique
- Enhancing Solubility and Bioavailability : Cyclodextrins, including boronic pinacol esters, are used to improve the solubility and bioavailability of drug molecules . The hydrophobic cavity of cyclodextrins can encapsulate hydrophobic drug compounds, making them more accessible for therapeutic use.
- Neutron Capture Therapy : Boronic acids and their esters serve as potential carriers for neutron capture therapy, a technique used in cancer treatment. However, their stability in water is limited, and hydrolysis can occur. Researchers must consider this when designing drug delivery systems .
- Pollutant Removal : Cyclodextrins have been investigated for their ability to extract mycotoxins (toxic metabolites produced by fungi) from aqueous solutions. For instance, insoluble β-cyclodextrin bead polymers effectively extract mycotoxins from beverages and foods, demonstrating their potential as mycotoxin binders for analytical and decontamination purposes .
- Substrate Activation : Boronic pinacol esters can participate in chemical reactions as substrates. Their unique structure allows for interesting reactivity patterns, making them valuable in catalytic processes .
- Functional Materials : Cyclodextrins and their derivatives find applications in materials science. They can be incorporated into polymers, coatings, and films to impart specific properties, such as controlled release or enhanced stability .
- Molecular Recognition : Cyclodextrins are used in biosensors and nanodevices due to their ability to selectively bind guest molecules. Their inclusion complexes play a crucial role in molecular recognition and sensing applications .
- Building Blocks : Boronic pinacol esters serve as versatile building blocks in organic synthesis. Chemists use them to create complex molecules, especially those containing cyclopropane rings .
Drug Delivery Systems
Environmental Remediation
Chemical Catalysis
Materials Science
Biotechnology and Nanotechnology
Organic Synthesis
Orientations Futures
The future directions of “trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester” could involve its use in new drug design and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . It could also be used in the synthesis of other complex organic compounds .
Mécanisme D'action
Target of Action
Trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester is primarily used as a reactant in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction enables the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The transformations of the boronic ester moiety into other functional groups provide access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The suzuki–miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions , which may influence the bioavailability of the resulting compounds.
Result of Action
The result of the action of Trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of a wide range of chemically diverse molecules .
Action Environment
The Suzuki–Miyaura coupling reaction is generally environmentally benign . The synthetic utility of organoboron compounds, such as trans-2-(3-chlorophenyl)cyclopropaneboronic acid pinacol ester, can be tempered by their sensitivity to air and moisture . Therefore, the reaction environment can significantly influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
2-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-6-5-7-11(17)8-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZDAJIXTUNNRK-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester | |
CAS RN |
1953178-19-2 | |
| Record name | rac-2-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



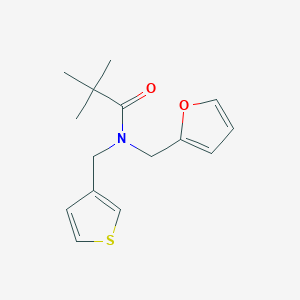
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2520436.png)


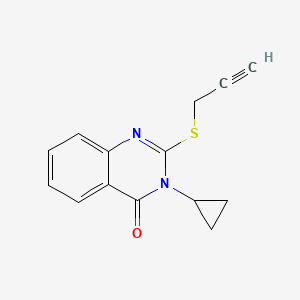
![(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2520443.png)
![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)
![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)
![6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2520451.png)
